molecular formula C10H9NO3 B13456772 Methyl 2-isocyanato-3-methylbenzoate

Methyl 2-isocyanato-3-methylbenzoate

Cat. No.: B13456772
M. Wt: 191.18 g/mol
InChI Key: MBKIYNGVQCENMM-UHFFFAOYSA-N
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Description

Methyl 2-isocyanato-3-methylbenzoate is an aromatic ester containing both an isocyanate (–NCO) and a methyl ester (–COOCH₃) functional group. The compound’s structure features a benzoate backbone with a methyl substituent at the 3-position and an isocyanate group at the 2-position (Figure 1). This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of ureas, carbamates, and heterocycles.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 2-isocyanato-3-methylbenzoate

InChI

InChI=1S/C10H9NO3/c1-7-4-3-5-8(10(13)14-2)9(7)11-6-12/h3-5H,1-2H3

InChI Key

MBKIYNGVQCENMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, ensuring the compound meets industry standards .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines to form ureas.

    Addition Reactions: The compound can also participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols

Scientific Research Applications

Methyl 2-isocyanato-3-methylbenzoate has garnered significant attention in various fields of research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.

    Biology: Investigated for its potential use in the development of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles

Mechanism of Action

The mechanism by which methyl 2-isocyanato-3-methylbenzoate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form stable products such as ureas and carbamates, which are valuable in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Methyl Isothiocyanate (556-61-6)
  • Structure : Contains an isothiocyanate (–NCS) group instead of isocyanate (–NCO) .
  • Reactivity : Isothiocyanates are less electrophilic than isocyanates due to sulfur’s lower electronegativity, reducing their reactivity toward nucleophiles like amines or alcohols.
  • Applications : Primarily used as a pesticide and in the synthesis of thioureas.
Methyl 2-Benzoylamino-3-oxobutanoate
  • Structure: Shares a methyl ester group but replaces the isocyanate with a benzoylamino-ketone moiety .
  • Reactivity : The ketone and amide groups enable condensations (e.g., with aryl amines) to form enamines or heterocycles, contrasting with the isocyanate’s preference for nucleophilic additions.
  • Synthetic Utility : Used in the preparation of α,β-unsaturated esters via acid-catalyzed reactions.

Positional Isomers and Substituent Effects

Methyl 4-Isocyanatobenzoate
  • Hypothetical Comparison : A positional isomer with the isocyanate group at the 4-position.
  • Expected Differences : The 2-isocyanate group in the target compound may introduce steric hindrance, reducing reactivity compared to the 4-isomer. Meta-methyl substitution (3-position) could enhance steric protection of the isocyanate, improving stability.
Methyl 3-Methylbenzoate (CAS not provided)
  • Structure : Lacks the isocyanate group, featuring only the methyl ester and 3-methyl substituent.
  • Reactivity: Limited to ester hydrolysis or transesterification, unlike the bifunctional reactivity of the target compound.

Data Table: Key Properties of Methyl 2-Isocyanato-3-methylbenzoate and Analogues

Compound Name CAS Number Functional Groups Reactivity Profile Applications
This compound Not provided –NCO, –COOCH₃, 3-CH₃ Nucleophilic addition, cyclization Urea/carbamate synthesis, polymers
Methyl isothiocyanate 556-61-6 –NCS Thiourea formation Pesticides, agrochemicals
Methyl 2-benzoylamino-3-oxobutanoate Not provided –COOCH₃, –NHCOPh, –CO Condensation reactions Heterocycle synthesis
Bardoxolone methyl 218600-53-4 –COOCH₃, triterpenoid core Nrf2 activation Anti-inflammatory, anticancer

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